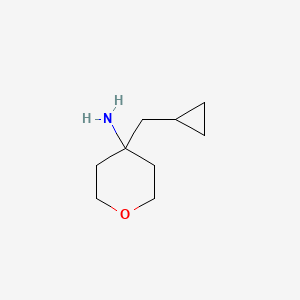

4-(Cyclopropylmethyl)oxan-4-amine

Description

4-(Cyclopropylmethyl)oxan-4-amine is a tetrahydropyran (oxane) derivative with a cyclopropylmethyl substituent at the 4-position of the oxane ring. The cyclopropyl group is a common bioisostere in medicinal chemistry due to its rigidity, metabolic stability, and ability to modulate lipophilicity and steric effects .

Properties

IUPAC Name |

4-(cyclopropylmethyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(7-8-1-2-8)3-5-11-6-4-9/h8H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBKZDXTGIRZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)oxan-4-amine typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a substitution reaction, often using cyclopropylmethyl halides as reagents.

Industrial Production Methods

Industrial production of 4-(Cyclopropylmethyl)oxan-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)oxan-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halides and other nucleophiles can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Cyclopropylmethyl)oxan-4-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Cyclopropylmethyl)oxan-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Oxan-4-amine Derivatives

Research Findings and Implications

- Cyclopropyl vs. Cyclobutyl : The cyclopropyl group in 4-(Cyclopropylmethyl)oxan-4-amine likely offers superior metabolic stability compared to the cyclobutyl analog due to reduced ring strain and slower enzymatic degradation .

- Safety Profile : While 4-(Cyclobutylmethyl)oxan-4-amine requires stringent handling precautions, the cyclopropyl analog may pose fewer combustion risks due to its smaller substituent .

- Pharmacological Potential: Piperazine derivatives with cyclopropylmethyl groups demonstrate activity in kinase inhibition, suggesting that 4-(Cyclopropylmethyl)oxan-4-amine could be explored for similar therapeutic targets .

Biological Activity

4-(Cyclopropylmethyl)oxan-4-amine, with the CAS number 1385696-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of 4-(Cyclopropylmethyl)oxan-4-amine is C10H15N, and it has a molecular weight of 165.24 g/mol. It features a unique oxan structure that contributes to its biological activity.

Biological Activity

Research indicates that 4-(Cyclopropylmethyl)oxan-4-amine exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of various bacterial strains. This is attributed to its structural similarity to known antimicrobial agents.

- Antiproliferative Effects : In vitro studies have shown that 4-(Cyclopropylmethyl)oxan-4-amine can inhibit cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent. The compound has been evaluated for its ability to induce apoptosis in prostate cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways.

- Neuroprotective Effects : There is emerging evidence that compounds similar to 4-(Cyclopropylmethyl)oxan-4-amine may exert neuroprotective effects, potentially through the inhibition of neuroinflammatory processes.

The mechanism by which 4-(Cyclopropylmethyl)oxan-4-amine exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered signaling pathways associated with cell growth and survival.

- Receptor Modulation : It may also act as a modulator for certain neurotransmitter receptors, contributing to its neuroprotective properties.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds. For instance:

- A study on similar oxan derivatives highlighted their potential as anti-prostate cancer agents, demonstrating significant inhibition of androgen receptor activity in vitro .

- Another investigation focused on the synthesis and evaluation of oxan-based compounds for their antimicrobial properties, revealing promising results against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.